molecular formula C9H8N2O3S B1413075 5-Methoxy-2-methyl-6-nitro-benzothiazole CAS No. 1858256-14-0

5-Methoxy-2-methyl-6-nitro-benzothiazole

Cat. No.: B1413075
CAS No.: 1858256-14-0
M. Wt: 224.24 g/mol
InChI Key: MADRVPFOPVMSTO-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-6-nitro-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science

Scientific Research Applications

5-Methoxy-2-methyl-6-nitro-benzothiazole has diverse applications in scientific research:

Safety and Hazards

When handling “5-Methoxy-2-methylbenzothiazole”, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

5-Methoxy-2-methyl-6-nitro-benzothiazole, like other benzothiazole derivatives, has been reported to display antibacterial activity by inhibiting various enzymes . These enzymes include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic pathways .

Mode of Action

The compound interacts with its targets, primarily through inhibition. For instance, it inhibits DNA gyrase, an enzyme that introduces negative supercoils (or relaxes positive supercoils) in DNA during DNA replication . This inhibition disrupts the supercoiling process, leading to cessation of DNA replication and, consequently, bacterial growth .

Biochemical Pathways

The inhibition of these enzymes affects multiple biochemical pathways. For instance, the inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while the inhibition of MurB disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall . The disruption of these pathways leads to the inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of essential biological processes, such as DNA replication and cell wall synthesis . This disruption leads to the inhibition of bacterial growth, making this compound a potential antibacterial agent .

Biochemical Analysis

Biochemical Properties

5-Methoxy-2-methyl-6-nitro-benzothiazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions are essential for understanding the compound’s potential therapeutic applications, particularly in antimicrobial and anticancer research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzothiazole derivatives, including this compound, have been reported to exhibit anti-cancer, anti-bacterial, and anti-inflammatory activities . These effects are mediated through the modulation of key signaling pathways and gene expression profiles, leading to altered cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzothiazole derivatives, including this compound, have been shown to inhibit DNA gyrase and tyrosine kinase, which are critical for bacterial replication and cell signaling, respectively . These interactions result in the disruption of essential cellular processes, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives, including this compound, exhibit stable biochemical properties under recommended storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that benzothiazole derivatives, including this compound, exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for developing safe and effective therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes . These interactions affect metabolic flux and metabolite levels, highlighting the compound’s potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Benzothiazole derivatives, including this compound, have been reported to interact with specific transporters, affecting their localization and accumulation within cells . Understanding these interactions is crucial for elucidating the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Benzothiazole derivatives, including this compound, are directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s biochemical activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-6-nitro-benzothiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-6-nitro-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-nitrobenzothiazole
  • 2-Methyl-6-nitrobenzothiazole
  • 5-Methoxy-2-methylbenzothiazole

Properties

IUPAC Name

5-methoxy-2-methyl-6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-5-10-6-3-8(14-2)7(11(12)13)4-9(6)15-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADRVPFOPVMSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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